17-epi-Testosterone-d3

Description

Contextualizing Deuterated Analogs within Steroid Biochemistry and Metabolomics

Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are a prominent type of stable isotope-labeled standard used in steroid analysis. nih.gov The primary advantage of using deuterated steroids is the ability to differentiate between endogenous hormones and exogenously administered ones or to trace the metabolic fate of a specific compound. nih.gov This is particularly crucial in metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms.

In steroid metabolomics, researchers aim to understand the complex network of pathways involved in steroid synthesis and breakdown (steroidogenesis). researchgate.net Deuterated steroid analogs serve as powerful tracers in these studies. By introducing a deuterated steroid into a biological system, scientists can track its conversion into various metabolites using mass spectrometry, as the deuterium label is carried through the metabolic reactions. nih.gov This allows for the elucidation of metabolic pathways and the study of enzyme kinetics.

Furthermore, the use of deuterated internal standards is essential for overcoming matrix effects in complex biological samples like urine, plasma, or tissue extracts. nih.govnews-medical.net These effects, caused by other components in the sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Because the deuterated standard is affected by the matrix in the same way as the unlabeled analyte, its inclusion allows for precise and reliable measurement, which is critical for diagnosing endocrine disorders and for research into steroid-related diseases. nih.govnews-medical.net

The Foundational Significance of 17-epi-Testosterone-d3 as a Research Tool

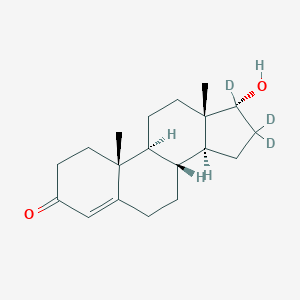

This compound is the deuterated, labeled analog of 17-epi-Testosterone. scbt.comusbio.net Epitestosterone (B28515) (17α-hydroxy-4-androstene-3-one) is the natural 17α-epimer of the primary male sex hormone, testosterone (B1683101) (17β-hydroxy-4-androstene-3-one). pharmaffiliates.comnih.gov While testosterone is a potent androgen, the biological role of epitestosterone is less understood, though it is known to be present in human biological fluids at levels comparable to testosterone. nih.gov The ratio of testosterone to epitestosterone (T/E ratio) in urine is a key parameter in sports anti-doping programs to detect the illicit use of exogenous testosterone. nih.govdshs-koeln.deoup.com

The foundational significance of this compound lies in its application as an internal standard for the highly accurate and simultaneous quantification of testosterone and epitestosterone. dshs-koeln.deoup.com Because it is a stereoisomer of Testosterone-d3 (B3025694) and differs only in the spatial orientation at the C17 position, its chemical and physical properties are nearly identical, ensuring it co-elutes and behaves similarly during analysis. usbio.netpharmaffiliates.com This makes it, alongside Testosterone-d3, an ideal internal standard for methods like GC-MS and LC-tandem mass spectrometry (LC-MS/MS) used in doping control laboratories. dshs-koeln.deoup.com

The use of this compound allows analytical chemists to establish robust and reliable methods for confirming testosterone abuse. dshs-koeln.de In a typical workflow, a urine sample is spiked with known amounts of Testosterone-d3 and this compound. dshs-koeln.de The subsequent measurement of the ratios of endogenous testosterone to Testosterone-d3 and endogenous epitestosterone to this compound enables precise calculation of their concentrations and, consequently, the T/E ratio. dshs-koeln.deoup.com This approach enhances sensitivity, reduces the limit of detection, and increases confidence in the identification of the analytes compared to methods without stable isotope-labeled standards. dshs-koeln.de

Beyond anti-doping, this compound is a valuable tool in endocrinological research. It aids in studies investigating the biosynthesis of epitestosterone and the activity of enzymes such as 17α-hydroxysteroid dehydrogenase, which is involved in its formation. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (17α)-17-Hydroxyandrost-4-en-3-one-d3 |

| CAS Number | 171199-96-5 scbt.comusbio.net |

| Molecular Formula | C₁₉H₂₅D₃O₂ scbt.comusbio.net |

| Molecular Weight | 291.44 g/mol scbt.comusbio.net |

| Synonym | Labeled Epitestosterone |

| Primary Application | Internal standard for mass spectrometry scbt.com |

Table 2: Key Research Applications of this compound

| Research Area | Specific Application | Analytical Method(s) | Significance |

|---|---|---|---|

| Anti-Doping Science | Quantification of urinary testosterone and epitestosterone to determine the T/E ratio. dshs-koeln.deoup.com | GC-MS, LC-MS/MS dshs-koeln.deoup.com | Improves accuracy and sensitivity for detecting exogenous testosterone administration. dshs-koeln.de |

| Endocrinology | Study of steroid metabolism and biosynthesis pathways. nih.gov | Mass Spectrometry | Helps in understanding the formation of epitestosterone and the function of related enzymes. nih.gov |

| Clinical Chemistry | Development of quantitative assays for steroid hormones in biological fluids. nih.govdshs-koeln.de | LC-MS/MS nih.govdshs-koeln.de | Enables reliable diagnostic testing for endocrine-related conditions. nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 17-epi-Testosterone |

| Androstenedione (B190577) |

| Carbon-13 |

| Deuterium |

| Dihydrotestosterone |

| Epitestosterone |

| Estradiol |

| Estrone |

| Nitrogen-15 |

| Progesterone |

| Testosterone |

| Testosterone-d3 |

Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-ZWGJEZJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of 17 Epi Testosterone D3

Strategies for Regiospecific Deuterium (B1214612) Labeling on the Steroid Nucleus

The introduction of deuterium atoms at specific, stable positions on the steroid nucleus is paramount to creating a reliable internal standard. For 17-epi-Testosterone-d3, the labeling is targeted at the C-16 and C-17 positions, as this provides a significant mass shift for mass spectrometric analysis without altering the compound's chromatographic behavior relative to the unlabeled analyte. nih.govsigmaaldrich.com

A high-yield synthetic procedure has been established for the preparation of isotopically pure [16,16,17-²H₃]-testosterone and -epitestosterone. nih.gov The synthesis for the 17-epi epimer involves a multi-step process starting from dehydroepiandrosterone (DHEA) or a similar precursor. The key steps are outlined below:

Base-Catalyzed Deuterium Exchange: The initial step involves a base-catalyzed hydrogen-deuterium exchange at the C-16 position. The starting material, typically a 17-keto steroid like DHEA, is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base (e.g., sodium deuteroxide, NaOD). This reaction selectively replaces the two protons on C-16 with deuterium atoms due to the enolizable nature of the protons adjacent to the C-17 carbonyl group.

Stereoselective Reduction: Following the deuteration at C-16, the carbonyl group at C-17 is reduced to a hydroxyl group. To achieve the desired 17-epi (17α-hydroxy) configuration, a stereoselective reducing agent is employed. The reduction of the 17-keto group with a deuteride-donating reagent, such as sodium borodeuteride (NaBD₄), introduces the third deuterium atom at the C-17 position. The stereoselectivity of this reduction is critical to forming the 17α-hydroxyl group characteristic of epitestosterone (B28515). wikipedia.orgnih.gov

Oppenauer Oxidation: The final step involves the oxidation of the 3β-hydroxyl group and isomerization of the double bond from the B-ring to the A-ring to form the α,β-unsaturated ketone structure characteristic of testosterone (B1683101) and its epimers. The Oppenauer oxidation is a common method used for this transformation, yielding the final product, this compound. nih.gov

This pathway ensures the specific incorporation of three deuterium atoms at the C-16 and C-17 positions, resulting in the desired mass increase for use as an internal standard.

Achieving high deuteration efficiency and isotopic purity is critical for the function of an internal standard, as it minimizes interference from unlabeled or partially labeled species. sigmaaldrich.com Several factors are optimized during the synthesis to ensure the final product meets stringent purity requirements.

Choice of Deuterium Source: High-purity deuterium sources, such as deuterium oxide (D₂O >99.8%) and sodium borodeuteride (NaBD₄ >98%), are used to maximize the incorporation of deuterium and minimize the presence of protium (¹H).

Reaction Conditions: The reaction conditions for the base-catalyzed exchange, including temperature, reaction time, and the molar excess of the deuterium source, are carefully controlled. Prolonged reaction times or harsh conditions can lead to non-specific H/D exchange at other positions on the steroid skeleton.

Purification Techniques: After synthesis, the product is subjected to rigorous purification, typically using chromatographic methods like High-Performance Liquid Chromatography (HPLC). nih.gov This is essential to remove any unreacted starting materials, non-deuterated species, and other impurities that could interfere with its use as an internal standard. The goal is to achieve an isotopic purity where the d₀ species is essentially zero. sigmaaldrich.com

| Parameter | Objective | Method of Control | Potential Issues |

|---|---|---|---|

| Deuterium Source Purity | Maximize deuterium incorporation | Use of high-purity reagents (e.g., D₂O >99.8%, NaBD₄ >98%) | Incomplete labeling (d₁, d₂ species) |

| Reaction Time | Ensure complete exchange at target sites | Time-course studies and reaction monitoring (e.g., by TLC or LC-MS) | Non-specific H/D exchange at other positions |

| Temperature | Control reaction rate and prevent side reactions | Maintaining optimal temperature for each synthetic step | Degradation of steroid nucleus or by-product formation |

| Purification | Isolate the desired d₃-labeled epimer | High-Performance Liquid Chromatography (HPLC) or Column Chromatography | Contamination with unlabeled material or other isomers |

Advanced Characterization Techniques for Deuterium Incorporation and Structural Integrity

Following synthesis and purification, a suite of advanced analytical techniques is employed to confirm the successful incorporation of deuterium, verify the isotopic enrichment, and validate the structural and stereochemical integrity of this compound.

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to confirm that the deuterium labeling has occurred at the correct positions and to the desired extent.

Mass Spectrometry (MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for validating isotopic enrichment. rsc.orgnih.gov The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule [M+H]⁺) that is three mass units higher than its non-deuterated counterpart. For example, in positive ion mode, the [M+H]⁺ ion for testosterone is monitored at a mass-to-charge ratio (m/z) of 289, while the d₃-labeled standard is monitored at m/z 292. nih.govresearchgate.net The absence of a significant signal at m/z 289 in a pure sample of the standard confirms high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons at the C-16 and C-17 positions will be absent or significantly diminished, providing direct evidence of successful deuterium substitution. wikipedia.orgresearchgate.net

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the incorporated deuterium atoms. magritek.com A peak in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift can help verify the location of the label on the steroid nucleus. wikipedia.org

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for confirming chemical purity. semanticscholar.orgresearchgate.net Since this compound and its epimer, Testosterone-d3 (B3025694), are stereoisomers with identical masses, chromatographic separation is absolutely necessary to ensure that the final product is not contaminated with its 17β-epimer. dshs-koeln.denih.gov The retention time of the synthesized product must match that of a certified reference standard of non-deuterated 17-epi-testosterone under identical chromatographic conditions.

| Technique | Purpose | Expected Result for this compound |

|---|---|---|

| LC-MS/MS | Confirm mass shift and isotopic purity | Molecular ion [M+H]⁺ at m/z 292; minimal signal at m/z 289 |

| ¹H NMR | Confirm location of deuterium incorporation | Absence of proton signals for H-16α, H-16β, and H-17β |

| ²H NMR | Directly detect deuterium atoms | Presence of signals corresponding to deuterium at C-16 and C-17 |

| HPLC / GC | Confirm chemical and isomeric purity | Single peak matching the retention time of 17-epi-testosterone standard |

Ensuring the correct stereochemistry at the C-17 position (17α-hydroxy) is the final and most critical step in validating the synthesis of this compound. wikipedia.org

The primary method for this confirmation is co-elution in a high-resolution chromatographic system. The synthesized deuterated compound is mixed with an authentic, certified standard of non-deuterated 17-epi-testosterone and analyzed, typically by HPLC or GC. The two compounds should co-elute as a single, sharp peak, confirming that they have the same stereochemistry. A separation would indicate the presence of the 17β-epimer (Testosterone-d3) or other related impurities.

Additionally, advanced NMR techniques can provide definitive structural confirmation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial relationships between protons in the molecule. nih.govresearchgate.net By comparing the observed correlations with those of known testosterone and epitestosterone standards, the 17α-configuration can be unequivocally confirmed. For instance, the specific chemical shifts and coupling constants of the protons on the D-ring of the steroid are highly dependent on the orientation of the C-17 hydroxyl group. researchgate.netmdpi.com

Analytical Methodologies Employing 17 Epi Testosterone D3 As an Internal Standard

Mass Spectrometry-Based Quantitative Analysis of Steroid Hormones

While specific detailed protocols for the use of 17-epi-Testosterone-d3 in GC-MS are not extensively published, the general methodology involves co-extraction of the internal standard with the target steroids from the biological matrix. This is typically followed by a derivatization step to improve the volatility and thermal stability of the steroids for GC analysis. The similar derivatization efficiency of this compound and the target analytes is crucial for accurate quantification. Following separation on a gas chromatograph, the mass spectrometer detects and quantifies the characteristic ions of both the analyte and the internal standard.

LC-MS/MS is a widely adopted platform for steroid hormone analysis due to its high sensitivity and specificity. In these assays, this compound is added to the sample at the beginning of the extraction process. It co-elutes with or is chromatographically separated from the target analytes on a liquid chromatography column before introduction into the mass spectrometer. The use of multiple reaction monitoring (MRM) allows for the specific detection of precursor-to-product ion transitions for both the analyte and the internal standard, minimizing interferences and enhancing quantification accuracy.

High-resolution mass spectrometry offers an additional layer of specificity by providing accurate mass measurements, which helps in differentiating target analytes from isobaric interferences. When this compound is employed as an internal standard in HRMS-based methods, its exact mass is used for quantification against the exact mass of the target steroid. This approach is particularly valuable in complex biological matrices where the potential for interfering compounds is high.

Method Validation and Performance Characteristics Using this compound

Comprehensive method validation is essential to ensure the reliability of quantitative bioanalytical methods. The inclusion of this compound as an internal standard is critical in assessing various validation parameters.

The accuracy of a method is determined by comparing the measured concentration to a known true concentration. Precision is a measure of the reproducibility of the measurements. Linearity assesses the proportional relationship between the measured signal and the concentration of the analyte over a defined range. The consistent addition of this compound helps to correct for variability in the analytical process, leading to improved accuracy and precision.

Table 1: Representative Data for Accuracy and Precision in an LC-MS/MS Assay for Testosterone (B1683101) Using this compound

| Quality Control Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

| Low | 1.0 | 0.98 | 98.0 | 4.5 | 5.2 |

| Medium | 10.0 | 10.3 | 103.0 | 3.2 | 4.1 |

| High | 100.0 | 99.5 | 99.5 | 2.8 | 3.5 |

Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, can significantly impact the accuracy of LC-MS/MS assays. Extraction recovery is the efficiency of the extraction process. This compound is instrumental in evaluating and compensating for these factors. By comparing the response of the internal standard in a neat solution to its response in an extracted sample, the degree of matrix effect and the efficiency of the extraction can be determined.

Table 2: Illustrative Data for Matrix Effect and Extraction Recovery for Testosterone Analysis

| Analyte | Matrix Effect (%) | Extraction Recovery (%) |

| Testosterone | 95.2 | 91.5 |

| This compound | 94.8 | 92.1 |

Standardization and Harmonization of Analytical Procedures

The standardization of steroid hormone assays is critical for ensuring that test results are accurate and comparable across different laboratories, methods, and time points. nih.gov This comparability is essential for establishing clinical reference intervals, implementing clinical practice guidelines, and comparing data from epidemiological studies. The U.S. Centers for Disease Control and Prevention (CDC) has established a Hormone Standardization Program (HoSt) to address the significant variability observed in steroid hormone measurements, initially focusing on testosterone and estradiol. cdc.govnih.govmyadlm.org

The cornerstone of the CDC's standardization effort is the establishment of metrological traceability to a higher-order reference measurement procedure (RMP) and certified reference materials. nih.govresearchgate.net The RMP, which is typically based on isotope dilution LC-MS/MS, provides the most accurate and precise measurements available. cdc.gov Laboratories participating in the HoSt program analyze reference samples with target values assigned by the CDC's RMP and must meet specific performance criteria for bias. cdc.gov

While the CDC's HoSt program is centered on testosterone and estradiol, the principles are directly applicable to other steroids, including 17-epi-testosterone. For robust and harmonized measurements of 17-epi-testosterone, a SIL internal standard like this compound is indispensable. It is the key component that enables a laboratory-developed test to achieve the high level of accuracy and precision required for traceability to a reference standard. By correcting for method-specific variations, this compound helps to minimize the inter-laboratory and inter-method variability that has historically plagued steroid hormone testing. nih.gov The accurate determination of the testosterone to epitestosterone (B28515) (T/E) ratio, a critical parameter in anti-doping analysis, relies on the precise and standardized measurement of both compounds, underscoring the need for high-quality internal standards for each. semanticscholar.orgrsc.org

Advanced Sample Preparation Techniques Integrated with this compound

Sample preparation is a crucial step in the analysis of endogenous steroids from complex biological matrices such as serum, plasma, and urine. nih.gov The goal is to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte of interest before instrumental analysis. arborassays.com The integration of this compound at the very beginning of the sample preparation workflow is essential for its function as an internal standard, as it allows for the correction of analyte loss during any of the subsequent steps. thermofisher.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques for extracting steroids from biological samples. nih.gov

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For steroids, a common approach involves adding an organic solvent (e.g., diethyl ether, methyl tert-butyl ether, or a mixture of ethyl acetate (B1210297) and hexane) to the aqueous biological sample (e.g., serum or plasma). nih.govarborassays.com The less polar steroids preferentially move into the organic phase, leaving behind more polar, interfering compounds in the aqueous phase. This compound is added to the sample prior to the addition of the extraction solvent to ensure it undergoes the exact same extraction process as the native 17-epi-testosterone.

Solid-Phase Extraction (SPE) utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte from the liquid sample. google.com For steroids, reversed-phase sorbents like C18 are frequently used. nih.gov The sample, with this compound already added, is loaded onto the conditioned SPE cartridge. Interfering substances are washed away with a polar solvent, and the steroids are then eluted with a less polar organic solvent. SPE can be more easily automated than LLE and often provides cleaner extracts. nih.govgoogle.com Supported Liquid Extraction (SLE) is a related technique that combines elements of LLE within a 96-well plate format, offering high throughput without the risk of emulsion formation. chromatographyonline.com

The following table outlines the generalized steps in LLE and SPE protocols for steroid analysis, highlighting the critical role of the internal standard.

| Step | Liquid-Liquid Extraction (LLE) Protocol | Solid-Phase Extraction (SPE) Protocol | Role of this compound |

|---|---|---|---|

| 1. Sample Aliquoting | An exact volume of the biological sample (e.g., 100 µL of serum) is placed into a clean tube. | An exact volume of the biological sample is placed into a clean tube for pre-treatment. | Ensures the starting quantity of sample is known. |

| 2. Internal Standard Spiking | A known amount of this compound solution is added to the sample. The sample is vortexed and allowed to equilibrate. | A known amount of this compound solution is added to the sample. The sample is vortexed and allowed to equilibrate. | This is the most critical step for accurate quantification. The IS is now subject to all subsequent procedural variations alongside the target analyte. |

| 3. Extraction/Loading | An immiscible organic solvent (e.g., 3 mL of Cl-butane) is added. The tube is vortexed for several minutes to facilitate analyte transfer to the organic phase. nih.gov | The sample is loaded onto a pre-conditioned SPE cartridge (e.g., C18). A vacuum is applied to pass the sample through the sorbent. | The IS is extracted from the matrix with the same efficiency as the native analyte. |

| 4. Separation/Washing | The sample is centrifuged to separate the aqueous and organic layers. The organic layer containing the steroids is transferred to a new tube. | The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove hydrophilic interferences while the steroids are retained on the sorbent. | Any analyte loss during this purification step is mirrored by a proportional loss of the IS. |

| 5. Elution | (Not a separate step in most LLE) | The steroids are eluted from the cartridge with a stronger, non-polar solvent (e.g., ethyl acetate or methanol). nih.gov | The IS is eluted along with the native analyte. |

| 6. Evaporation & Reconstitution | The organic solvent is evaporated to dryness under a stream of nitrogen. | The elution solvent is evaporated to dryness under a stream of nitrogen. | Compensates for potential analyte loss during the drying process. |

| 7. Final Sample Preparation | The dried extract is reconstituted in a small volume of mobile phase compatible with the LC-MS/MS or GC-MS system for injection. | The final ratio of analyte to IS is measured by the mass spectrometer for quantification. |

Derivatization Strategies for Improved Mass Spectrometric Detection (e.g., Girard P, Trimethylsilyl)

Derivatization is a chemical modification of the analyte to improve its analytical properties. For steroids, this is often done to enhance ionization efficiency for LC-MS or to increase volatility and thermal stability for GC-MS. fu-berlin.de this compound is an ideal internal standard because it undergoes the same derivatization reaction as the unlabeled 17-epi-testosterone.

Girard P Derivatization for LC-MS: Neutral steroids like testosterone and epitestosterone often exhibit poor ionization efficiency in electrospray ionization (ESI), the most common ion source for LC-MS. thermofisher.com Girard's reagents, such as Girard P (GP), are used to "charge-tag" these molecules. upenn.edu GP is a hydrazine-containing compound that reacts with the ketone group at the C3 position of the steroid, attaching a permanent positive charge (a quaternary ammonium (B1175870) group) to the molecule. upenn.edu This significantly enhances the ESI-MS signal, leading to much lower limits of detection. thermofisher.com The reaction is rapid and has been successfully applied to a variety of keto-steroids. upenn.eduresearchgate.net

Trimethylsilyl (B98337) (TMS) Derivatization for GC-MS: For analysis by GC-MS, polar and non-volatile compounds must be derivatized to make them volatile enough to travel through the gas chromatograph. fu-berlin.de Silylation, particularly the formation of trimethylsilyl (TMS) derivatives, is a common and effective strategy. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group at the C17 position and the enolizable ketone at the C3 position of 17-epi-testosterone. usgs.gov This process replaces the active hydrogens with non-polar TMS groups, increasing the molecule's volatility and thermal stability, and leading to better chromatographic peak shapes. fu-berlin.de

The following table provides a comparison of these two common derivatization strategies.

| Feature | Girard P Derivatization | Trimethylsilyl (TMS) Derivatization |

|---|---|---|

| Primary Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Target Functional Group | Ketone group (at C3 position). upenn.edu | Hydroxyl groups (at C17) and enolizable ketone groups (at C3). fu-berlin.denih.gov |

| Purpose of Derivatization | To add a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS. thermofisher.com | To increase volatility and thermal stability for GC analysis; improves chromatographic performance. fu-berlin.de |

| Reaction Principle | Condensation reaction between the hydrazine (B178648) moiety of Girard P and the steroid's ketone group to form a hydrazone. upenn.edu | Nucleophilic substitution where the silylating agent replaces the active protons on hydroxyl and enol groups with a Si(CH3)3 group. |

| Benefit for Quantification | Leads to lower limits of quantitation (higher sensitivity) in LC-MS/MS methods. | Enables the analysis of non-volatile steroids by GC-MS and often produces characteristic fragmentation patterns for structural confirmation. |

| Role of this compound | Reacts identically to form a deuterated Girard P derivative, ensuring accurate correction for derivatization efficiency and ionization effects. | Forms a deuterated TMS derivative, co-eluting with the analyte's derivative and correcting for variations in the derivatization and GC injection process. |

17 Epi Testosterone D3 in Mechanistic Investigations of Steroid Biotransformations

Tracing Metabolic Pathways of Endogenous Steroids

The use of isotopically labeled compounds is fundamental to accurately tracing the origin and fate of endogenous steroids. By introducing a labeled precursor or the steroid of interest, scientists can follow its conversion into various metabolites, thereby constructing a detailed map of metabolic networks.

The precise biosynthetic pathway of epitestosterone (B28515), the 17α-epimer of testosterone (B1683101), has been a subject of extensive research. While it is known to be an endogenous steroid, its formation is not as straightforward as that of testosterone. nih.gov Isotopic tracer studies are crucial in clarifying these pathways.

Research has identified the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD) as a key player in epitestosterone synthesis. dshs-koeln.de This enzyme, belonging to the aldo-keto reductase family, can convert androstenedione (B190577) into epitestosterone. dshs-koeln.de The use of labeled precursors in studies helps to confirm this conversion. For instance, introducing deuterium-labeled androstenedione in a system expressing 17α-HSD would result in the formation of deuterium-labeled epitestosterone, confirming the precursor-product relationship.

Two primary pathways for epitestosterone formation involving 17α-HSD have been proposed:

The Δ4 Pathway : Androstenedione is directly converted to epitestosterone by 17α-HSD.

The Δ5 Pathway : Dehydroepiandrosterone (DHEA) is first converted to 5-androstene-3β,17α-diol (epi5-diol) by 17α-HSD, which is then converted to epitestosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). dshs-koeln.de

Studies using labeled substrates suggest the main pathway likely involves the conversion of DHEA to androstenedione by 3β-HSD, with the subsequent transformation of androstenedione to epitestosterone by 17α-HSD. dshs-koeln.de A tracer like 17-epi-Testosterone-d3 is essential for studying the downstream metabolism of epitestosterone itself, helping to identify its subsequent metabolites and clearance rates.

| Enzyme | Substrate(s) | Product(s) | Role in Epitestosterone Biosynthesis |

| 17α-Hydroxysteroid Dehydrogenase (17α-HSD) | Androstenedione, DHEA | Epitestosterone, 5-Androstene-3β,17α-diol | Catalyzes the formation of the 17α-hydroxyl group characteristic of epitestosterone. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | DHEA, 5-Androstene-3β,17α-diol | Androstenedione, Epitestosterone | Converts Δ5 steroids to Δ4 steroids, a necessary step in the primary proposed pathway. |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Androstenedione | Testosterone | Catalyzes the formation of the epimer, testosterone, and does not produce epitestosterone. researchgate.net |

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov By introducing a labeled compound like this compound, researchers can measure the rate of its disappearance and the rate of appearance of its labeled metabolites. This provides a dynamic view of steroidogenesis that cannot be obtained from static concentration measurements alone. ed.ac.uk

For example, to determine the flux through the primary catabolic pathways of epitestosterone (e.g., glucuronidation or sulfation), a known amount of this compound could be introduced into an in vitro or in vivo system. By measuring the concentrations of this compound and its d3-labeled glucuronide and sulfate (B86663) conjugates over time using liquid chromatography-mass spectrometry (LC-MS), the rates of these conjugation reactions can be calculated. nih.gov This approach allows for a precise quantification of how epitestosterone is cleared and which metabolic routes are dominant.

| Parameter | Description | Method of Investigation |

| Precursor-Product Relationship | Identifies which steroid is the direct precursor of another. | Administering a labeled potential precursor (e.g., labeled Androstenedione) and detecting the label in the product (Epitestosterone). |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Administering a labeled steroid (e.g., this compound) and measuring its rate of conversion to labeled metabolites. nih.gov |

| Rate of Appearance (Ra) | The rate at which an endogenous compound is produced and enters a biological pool. | Calculated using the dilution of an infused labeled tracer (e.g., this compound) by the endogenously produced unlabeled compound. ed.ac.uk |

| Rate of Disappearance (Rd) | The rate at which a compound is cleared from a biological pool through metabolism or excretion. | Determined by tracking the decay curve of the labeled tracer after administration. |

In Vitro and In Vivo Metabolic Modeling Approaches

The application of this compound extends to controlled experimental systems, from cell cultures to whole-animal models, to investigate steroid biotransformation under various physiological and pathological conditions.

Cell culture models, such as human breast cancer cells (e.g., MCF-7) and prostate cancer cells, are widely used to study the intracrine metabolism of steroids. nih.govmdpi.com These cells express a range of steroidogenic enzymes and can convert precursors into active androgens and estrogens.

While many studies have used radiolabeled testosterone to map its metabolism in these cell lines, the same principles are applied using stable isotope-labeled steroids like this compound to study the specific fate of epitestosterone. For instance, incubating MCF-7 cells with this compound would allow for the identification and quantification of its specific metabolites using LC-MS/MS. This would reveal whether epitestosterone is converted to other steroids, such as epi-dihydrotestosterone, or if it undergoes conjugation. Such experiments are critical for understanding the local hormonal environment in hormone-sensitive cancers. mdpi.com

Animal models, such as rats and mice, are essential for understanding the systemic metabolism of steroids. researchgate.netdntb.gov.ua The administration of this compound to these models allows for a comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME).

Following administration, urine and plasma samples can be collected over time to track the appearance of d3-labeled metabolites. This approach has been used with other deuterated steroids to reveal species-specific differences in metabolic pathways. researchgate.net For example, studies in rats have been used to identify major urinary metabolites of testosterone. researchgate.net A similar study with this compound would clarify its metabolic profile, identifying key metabolites and providing insight into which organs are primarily responsible for its biotransformation. This is crucial for translating findings from basic research to human physiology.

Comparative Metabolic Profiling of Steroid Epimers

Testosterone and epitestosterone are epimers, differing only in the spatial orientation of the hydroxyl group at the C17 position. dntb.gov.ua This subtle structural difference can lead to significant variations in their biological activity and metabolic fate. Using deuterium-labeled versions of both epimers (e.g., testosterone-d3 (B3025694) and this compound) is a powerful strategy for direct comparative studies.

By administering both labeled compounds simultaneously or in parallel experiments, researchers can use mass spectrometry to distinguish the metabolites of each epimer. This allows for a direct comparison of the types and quantities of metabolites produced, as well as the rates of their formation and clearance. Such studies are critical in anti-doping research, where the ratio of testosterone to epitestosterone (T/E ratio) is a key marker. creative-proteomics.com Understanding the comparative metabolism is essential for interpreting this ratio correctly. For example, such studies can reveal if certain enzymes have a higher affinity for one epimer over the other, leading to different metabolic profiles.

Stereochemical Discrimination and Epimer Research Utilizing 17 Epi Testosterone D3 Labeling

Chromatographic Separation Techniques for Steroid Stereoisomers

The separation of steroid stereoisomers, which often possess nearly identical physicochemical properties, presents a significant challenge for chromatographers. However, techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), have proven effective in resolving these closely related compounds.

The choice of chromatographic conditions is paramount for achieving separation. For instance, in GC analysis, derivatization of the steroid hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers is a common practice. The stereochemistry of the steroid can influence the retention time of these derivatives. Research has shown that even with derivatization, the mass spectra of epimers can be very similar, making chromatographic separation the key to their differentiation nih.gov.

Below is a representative table illustrating the chromatographic separation of testosterone (B1683101) and its epimer under specific UHPLC conditions.

| Compound | Retention Time (min) | Chromatographic System |

| Testosterone Glucuronide | 5.16 | UHPLC-IM-MS |

| Epitestosterone (B28515) Glucuronide | 8.41 | UHPLC-IM-MS |

This table is generated based on data from studies on the separation of testosterone and epitestosterone glucuronides and is for illustrative purposes.

Mass Spectrometric Strategies for Epimeric Differentiation

Mass spectrometry provides a sensitive and specific means of detecting and identifying steroids. However, due to their structural similarity, the mass spectra of epimers are often very similar, necessitating sophisticated approaches for their differentiation.

Analysis of Diagnostic Fragmentation Patterns

Electron ionization (EI) and other fragmentation techniques in MS can produce subtle but significant differences in the fragmentation patterns of stereoisomers. The stereochemistry of the molecule can influence the stability of certain fragment ions, leading to variations in their relative abundances nih.gov. For testosterone and 17-epi-testosterone, the orientation of the hydroxyl group at C17 can affect the fragmentation of the D-ring of the steroid nucleus.

While the mass spectra of testosterone and 17-epi-testosterone are largely similar, careful examination of the relative intensities of certain fragment ions can aid in their differentiation. The introduction of a deuterium (B1214612) label in 17-epi-Testosterone-d3 provides a distinct mass shift of +3 Da for the molecular ion and any fragments containing the deuterium atoms. This labeling is invaluable for its use as an internal standard in quantitative analysis, but it can also help in elucidating fragmentation pathways. For example, a fragment ion containing the deuterium-labeled portion of the molecule will exhibit this mass shift, confirming its origin.

The table below outlines some of the characteristic fragment ions observed in the mass spectra of testosterone and the expected corresponding ions for this compound.

| Testosterone Fragment (m/z) | This compound Fragment (m/z) | Description |

| 288 | 291 | Molecular Ion |

| 270 | 273 | [M-H₂O]⁺ |

| 124 | 124 | Fragment from A/B ring cleavage |

This table is illustrative and based on general fragmentation patterns of steroids. The presence and abundance of specific fragments can vary depending on the ionization method and instrument conditions.

Utilization of Ion Mobility-Mass Spectrometry for Structural Resolution

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for separating isomeric and even epimeric compounds that are indistinguishable by mass spectrometry alone. IM-MS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. The time it takes for an ion to traverse the drift tube is related to its collision cross-section (CCS), a parameter that reflects the ion's three-dimensional structure.

Epimers like testosterone and 17-epi-testosterone, despite having the same mass, can exhibit different CCS values due to their distinct spatial arrangements. This difference in their gas-phase conformation allows for their separation in the ion mobility cell. Studies have reported CCS values for the glucuronide conjugates of testosterone and epitestosterone, demonstrating the capability of IM-MS to resolve these epimers researchgate.netnih.gov. While specific CCS values for the free, unconjugated this compound are not widely published, the principle of separation based on conformational differences remains the same.

The following table presents experimentally determined collision cross-section values for testosterone and epitestosterone glucuronides, illustrating the resolving power of ion mobility.

| Compound | Adduct Ion | Collision Cross-Section (Ų) | Ion Mobility Platform |

| Testosterone Glucuronide | [M+H]⁺ | Varies by platform | DTIM-MS, TWIM-MS, TIM-MS |

| Epitestosterone Glucuronide | [M+H]⁺ | Varies by platform | DTIM-MS, TWIM-MS, TIM-MS |

Note: CCS values can vary between different ion mobility platforms and experimental conditions. This table reflects the concept of CCS differences between epimers.

Influence of Isotopic Labeling on Stereoisomer Recognition and Quantification

The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification in mass spectrometry. This compound is an ideal internal standard for the analysis of 17-epi-testosterone and can also be used in methods targeting the broader analysis of steroid isomers.

The key principle is that the isotopically labeled standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. The mass difference of +3 Da for this compound allows the mass spectrometer to distinguish it from the endogenous, non-labeled analyte. By adding a known amount of the labeled standard to a sample, any losses during the analytical process will affect both the analyte and the standard equally. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, correcting for any experimental variations.

The deuterium labeling in this compound does not significantly alter its chemical properties or chromatographic retention time, ensuring that it co-elutes with the unlabeled analyte. This co-elution is crucial for accurate quantification, as it ensures that both compounds experience the same matrix effects during ionization. The use of a deuterated epimer as an internal standard is particularly advantageous in stereoisomer analysis as it provides a closely matched chemical and physical proxy for the analyte of interest, leading to improved accuracy and precision in quantification.

Emerging Research Directions and Methodological Innovations Involving 17 Epi Testosterone D3

Integration with Multidimensional Separation Techniques

To enhance the specificity and peak capacity in complex biological matrices, researchers are increasingly coupling traditional liquid chromatography (LC) with additional separation dimensions. The integration of 17-epi-Testosterone-d3 is critical for ensuring analytical accuracy in these sophisticated setups.

One such advanced technique is Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC/IM/MS) . This method introduces ion mobility as a second dimension of separation after chromatographic elution and before mass analysis. nih.gov In this technique, ions are separated not only by their retention time and mass-to-charge ratio (m/z) but also by their size, shape, and charge (drift time). nih.gov This allows for the separation of isobaric compounds—molecules with the same mass but different structures—which are often a challenge in steroid analysis.

The use of a deuterated internal standard like this compound in an LC/IM/MS workflow is essential for anchoring the quantification of the native analyte. The standard co-elutes chromatographically with the target compound and exhibits a nearly identical drift time, but is clearly resolved in the mass spectrometer. This allows for precise tracking and correction for any variations that may occur during the multi-stage separation and detection process, thereby improving the accuracy and reliability of the measurement. nih.gov

| Technique | Separation Dimensions | Role of this compound |

|---|---|---|

| LC-MS/MS | 1. Liquid Chromatography (Retention Time) 2. Mass Spectrometry (Precursor/Product Ion m/z) | Corrects for matrix effects and variability in extraction and ionization. sigmaaldrich.com |

| LC/IM/MS | 1. Liquid Chromatography (Retention Time) 2. Ion Mobility (Drift Time/Shape) 3. Mass Spectrometry (m/z) | Provides a stable reference point across all three separation dimensions, enabling accurate quantification of structurally similar steroids. nih.gov |

| Comprehensive 2D-LC (LCxLC) | 1. First Dimension LC Column 2. Second Dimension LC Column 3. Mass Spectrometry (m/z) | Ensures accurate quantification despite peak broadening and dilution effects inherent in transferring fractions between the two LC dimensions. |

High-Throughput Analytical Platforms for Steroidomics Research

Steroidomics, the comprehensive analysis of all steroids in a biological system, necessitates high-throughput analytical methods to handle large sample cohorts efficiently. This has led to the development of automated platforms that utilize 96-well plate formats for sample preparation, such as solid-phase extraction (SPE), followed by rapid analysis using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). endocrine-abstracts.orgmdpi.com

In these high-throughput workflows, automation is key to increasing sample processing speed and reducing manual error. mdpi.com However, minor variations in automated liquid handling, extraction efficiency between wells, and matrix effects can introduce significant variability. The inclusion of a deuterated internal standard like this compound in every sample from the very beginning of the workflow is therefore non-negotiable. mdpi.com It acts as a crucial control, co-processing with the sample through every automated step. By normalizing the final analyte signal to the signal of this compound, researchers can reliably correct for any sample-to-sample procedural variations, ensuring the data is both precise and accurate across hundreds or thousands of samples. endocrine-abstracts.org These standardized assays are critical for advancing clinical metabolomics and the diagnosis of steroid-related disorders. endocrine-abstracts.org

| Parameter | Conventional Approach | High-Throughput Steroidomics Platform |

|---|---|---|

| Sample Format | Individual tubes | 96-well or 384-well plates endocrine-abstracts.org |

| Sample Prep | Manual liquid-liquid or solid-phase extraction | Automated/robotic solid-phase extraction (SPE) mdpi.com |

| Analysis Time | Longer chromatographic runs (15-30 min/sample) | Rapid UPLC gradients (~5 min/sample) nih.gov |

| Role of this compound | Internal standard for individual analysis | Essential for correcting well-to-well variability and ensuring batch-to-batch consistency. mdpi.com |

Q & A

Q. What are the critical considerations for synthesizing and characterizing 17-epi-Testosterone-d3 in laboratory settings?

Synthesis of this compound requires precise isotopic labeling (deuterium at positions 16,16,17) to ensure structural fidelity. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for molecular weight validation (288.42442 g/mol). Purity assessment via HPLC with UV detection at 240 nm is recommended, with storage at 2–8°C to prevent degradation .

Q. How should researchers design initial stability studies for this compound under varying storage conditions?

Stability studies should follow ICH Q1A guidelines, testing thermal, photolytic, and hydrolytic degradation. Use accelerated stability protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical methods like LC-MS/MS should quantify degradation products, ensuring deuterium retention is monitored to avoid isotopic exchange artifacts .

Q. What analytical techniques are most reliable for distinguishing this compound from its non-deuterated counterpart in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. The deuterium labeling shifts the mass-to-charge ratio (m/z), enabling differentiation. Validation should include specificity tests against endogenous steroids and matrix effects assessment using post-column infusion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across studies with varying methodologies?

Discrepancies often arise from differences in sample preparation (e.g., solid-phase extraction vs. liquid-liquid extraction) or ionization efficiency in MS. To reconcile

Q. What strategies optimize the detection of this compound in low-abundance biological samples (e.g., urine or serum)?

Pre-concentration via immunoaffinity chromatography or derivatization (e.g., using pentafluorobenzyl bromide) enhances sensitivity. Employing a deuterated internal standard (e.g., 17-epi-Testosterone-d5) minimizes matrix interference. Method validation must include limits of detection (LOD < 0.1 ng/mL) and precision (CV < 15%) .

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability compared to non-deuterated analogs?

Deuterium kinetic isotope effects (KIEs) can slow metabolic oxidation at labeled positions, altering half-life and metabolite profiles. In vitro assays using human liver microsomes should compare intrinsic clearance rates. Isotope ratio monitoring via GC-C-IRMS can track deuterium retention in metabolites .

Q. What ethical and regulatory frameworks govern the use of this compound in doping-related research?

Compliance with WADA regulations (e.g., inclusion in the Prohibited List) and Schedule III controls (U.S. Controlled Substances Act) is mandatory. Ethical approvals must address human participant risks, including anonymization of biological samples and justification of deuterium exposure levels in vivo .

Methodological and Data Analysis Questions

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. For small sample sizes, apply Bayesian hierarchical models to reduce Type I errors. Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How can researchers address limitations in detecting this compound due to cross-reactivity in immunoassays?

Perform cross-reactivity screens against structurally similar steroids (e.g., testosterone, epitestosterone). Use orthogonal methods (e.g., LC-MS/MS) to confirm results. Report false-positive rates and include a "confirmation analysis" section in the methodology .

Contradiction and Gap Analysis

Q. Why do some studies report inconsistent pharmacokinetic half-lives for this compound?

Variations arise from differences in administration routes (oral vs. intramuscular) and interspecies metabolic rates. To mitigate, standardize administration protocols and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data across species .

Q. What gaps exist in current methodologies for quantifying this compound in non-invasive samples (e.g., hair or saliva)?

Limited sensitivity in low-abundance matrices and lack of validated reference ranges are key gaps. Future studies should explore microsampling techniques (e.g., volumetric absorptive microsampling) and harmonize cut-off values with forensic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.